molecular formula C18H13FN2O2 B217622 3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid CAS No. 108446-72-6

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

Cat. No. B217622
CAS RN: 108446-72-6
M. Wt: 308.3 g/mol
InChI Key: AYWXEYLKLHHKTH-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings (one of them is fluorinated). The acrylic acid part of the molecule suggests the presence of a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the phenyl groups. One common method for synthesizing pyrazoles involves the reaction of a 1,3-diketone with hydrazine . The phenyl groups could potentially be introduced through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring flanked by phenyl groups and an acrylic acid group. The fluorine atom on one of the phenyl rings would likely have an impact on the electronic properties of the molecule .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule could participate in various chemical reactions. For example, it could undergo esterification reactions with alcohols or amide formation reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole-1H-4-yl-acrylic acids have been prepared from pyrazole-1H-4-carbaldehydes, followed by a reaction to propanoic acids using economical and effective methods (Deepa et al., 2012).
  • Fluorinated heterocyclic compounds, including pyrazolones, were synthesized using the Me ester of 2-fluoro-3-methoxyacrylic acid, demonstrating versatility in creating various derivatives (Shi et al., 1996).

Antimicrobial Applications

  • Novel compounds, including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and related derivatives, have shown promising antimicrobial activities (Mistry et al., 2016).
  • Research involving modified poly vinyl alcohol/acrylic acid hydrogels suggests the potential for medical applications due to enhanced antibacterial and antifungal activities (Aly et al., 2015).

Structural Studies

  • The crystal structures of various pyrazole compounds have been determined, offering insights into the molecular configurations and potential applications (Loh et al., 2013).
  • A study of a novel acrylic acid derivative revealed insights into its molecular structure, contributing to the understanding of such compounds (Kaushik et al., 2011).

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds containing pyrazole rings are often studied for their potential as pharmaceuticals, so this could be one area of future research .

properties

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWXEYLKLHHKTH-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid

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